6-Cyclobutyl-2-methylpyrimidin-4-ol
Description
6-Cyclobutyl-2-methylpyrimidin-4-ol is a pyrimidine derivative characterized by a cyclobutyl substituent at the 6-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position. Pyrimidine derivatives are widely studied for their pharmaceutical and agrochemical applications, with substituents critically influencing solubility, stability, and biological activity.
The molecular formula of 6-Cyclobutyl-2-methylpyrimidin-4-ol can be inferred as C₉H₁₂N₂O (molecular weight: 164.21 g/mol) based on structural similarities to compounds like 6-[1-(4-chlorophenyl)cyclobutyl]-2-methylpyrimidin-4-ol (C₁₅H₁₅ClN₂O; MW: 274.75 g/mol) .
Properties
IUPAC Name |
4-cyclobutyl-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-10-8(5-9(12)11-6)7-3-2-4-7/h5,7H,2-4H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGJCFBABXJLQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclobutyl-2-methylpyrimidin-4-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclobutanone with guanidine to form the pyrimidine ring, followed by methylation and hydroxylation steps. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods
Industrial production of 6-Cyclobutyl-2-methylpyrimidin-4-ol may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic systems can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Cyclobutyl-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl and cyclobutyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 6-cyclobutyl-2-methylpyrimidin-4-one.
Reduction: Formation of 6-cyclobutyl-2-methylpyrimidin-4-ol.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
6-Cyclobutyl-2-methylpyrimidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-Cyclobutyl-2-methylpyrimidin-4-ol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features of Analogous Compounds
Substituent Effects on Physicochemical Properties
- Lipophilicity : The 4-chlorophenyl-cyclobutyl group in significantly increases hydrophobicity compared to the unsubstituted cyclobutyl group in the target compound. This may enhance membrane permeability but reduce aqueous solubility.
- Hydrogen-Bonding Capacity: The hydroxyl group at C4 in the target compound and analogs provides a strong H-bond donor site, critical for interactions in biological targets.
Biological Activity
6-Cyclobutyl-2-methylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, including enzyme inhibition and therapeutic applications in various diseases. This article reviews the compound's biological activity, mechanisms of action, and applications in scientific research, supported by data tables and relevant case studies.
Chemical Structure and Properties
6-Cyclobutyl-2-methylpyrimidin-4-ol is characterized by a cyclobutyl group and a hydroxyl group at the 4-position of the pyrimidine ring. Its molecular formula is , and it has a molecular weight of 164.20 g/mol. The structure can be represented as follows:
The biological activity of 6-Cyclobutyl-2-methylpyrimidin-4-ol primarily involves its ability to interact with various molecular targets, particularly enzymes and receptors. The compound may inhibit enzyme activity by binding to the active sites, thereby preventing substrate binding and subsequent catalysis. This mechanism is crucial for its potential therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with specific receptors, influencing signaling pathways related to inflammation and cancer.
Biological Activity Profiles
Research indicates that 6-Cyclobutyl-2-methylpyrimidin-4-ol exhibits several biological activities:
| Activity | Description |
|---|---|
| Enzyme Inhibition | May inhibit key metabolic enzymes, affecting pathways such as nucleotide metabolism. |
| Anticancer Activity | Investigated for its effects on tumor cell lines, showing potential antiproliferative properties. |
| Anti-inflammatory Effects | Exhibits properties that may reduce inflammation in various biological models. |
Case Studies and Research Findings
-
Anticancer Properties :
A study evaluating the anticancer effects of various pyrimidine derivatives found that 6-Cyclobutyl-2-methylpyrimidin-4-ol demonstrated significant antiproliferative activity against several cancer cell lines, indicating its potential as a lead compound for cancer therapy. -
Enzyme Inhibition Studies :
Experimental assays have shown that this compound can effectively inhibit enzymes such as dihydrofolate reductase (DHFR), which plays a critical role in DNA synthesis and cell proliferation. This inhibition was quantified using IC50 values, demonstrating a promising profile for further drug development. -
Inflammation Models :
In animal models of inflammation, administration of 6-Cyclobutyl-2-methylpyrimidin-4-ol resulted in decreased levels of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
The biological activity of 6-Cyclobutyl-2-methylpyrimidin-4-ol can be compared with other similar compounds to highlight its unique properties:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 6-Cyclobutyl-5-methylpyrimidin-4-ol | Lacks the methyl group at the 2-position | Different enzyme inhibition profile |
| 2-Methylpyrimidin-4-ol | Lacks the cyclobutyl group | Reduced binding affinity to target enzymes |
| 6-Cyclobutylpyrimidin-4-one | Oxidized form without hydroxyl functionality | Varies in therapeutic efficacy |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
